REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH:7]=[CH:6][C:5]2[CH:8]=[C:9]([N+:12]([O-])=O)[CH:10]=[CH:11][C:4]=2[O:3]1.O.NN.O>C(O)C.[Pt]>[NH2:12][C:9]1[CH:10]=[CH:11][C:4]2[O:3][C:2]([CH3:1])([CH3:15])[CH:7]=[CH:6][C:5]=2[CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
48.7 mmol
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(C=C1)C=C(C=C2)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
60 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
ADDITION
|
Details
|
dropwise adding
|
Type
|
CUSTOM
|
Details
|
to 40° C. or less
|
Type
|
ADDITION
|
Details
|
After completion of dropwise adding
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
WAIT
|
Details
|
was carried out at a temperature of 40 to 45° C. for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the resulting solution was filtered through celite
|
Type
|
WASH
|
Details
|
The celite was washed with 20.0 g of 80% water-
|
Type
|
ADDITION
|
Details
|
containing ethanol
|
Type
|
DISTILLATION
|
Details
|
the washing together with the filtrate were subjected to solvent-distillation
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with 40.0 g of toluene and 20.0 g of water
|
Type
|
CUSTOM
|
Details
|
After separating into phases
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with 20.0 g toluene again
|
Type
|
WASH
|
Details
|
washed with 20.0 g of water
|
Type
|
DISTILLATION
|
Details
|
subjected to solvent-distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(C=CC(O2)(C)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |